BIBP3226 vs. BIBO3304: 10-Fold Difference in Y1 Receptor Binding Affinity in Rat Brain Homogenates
BIBP3226 demonstrates a Y1 receptor binding IC50 of 2.4 nM, which is 10-fold weaker than BIBO3304 (IC50 = 0.2 nM) in rat brain homogenates using [125I][Leu31,Pro34]PYY as a radioligand [1]. This difference is critical for experiments requiring high receptor occupancy; BIBO3304's sub-nanomolar affinity provides greater target engagement at lower concentrations, whereas BIBP3226 may be preferred for studies aiming to avoid complete receptor saturation or probe partial antagonism.
| Evidence Dimension | Y1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 2.4 ± 0.07 nM |
| Comparator Or Baseline | BIBO3304: 0.2 ± 0.04 nM |
| Quantified Difference | 12-fold higher IC50 for BIBP3226 (10-fold difference reported) |
| Conditions | Rat brain homogenates, [125I][Leu31,Pro34]PYY radioligand |
Why This Matters
This quantitative difference allows researchers to select the appropriate antagonist based on required receptor occupancy levels; BIBP3226 offers a more moderate affinity profile that may be advantageous in certain functional assays where full antagonism is not desired.
- [1] Dumont, Y., Cadieux, A., Doods, H., Pheng, L. H., Abounader, R., Hamel, E., ... & Quirion, R. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIBO3304 (Y1) and CGP71683A (Y5). Can J Physiol Pharmacol, 78(2), 116-125 (2000). View Source
